2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride
Overview
Description
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride (2-PADH) is an organic compound used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and has a melting point of 149-151°C. 2-PADH has been studied extensively and has been found to have a variety of properties that make it useful in a variety of fields. 2-PADH has a wide range of uses, from being used in synthesis of other compounds to being used as a pharmaceutical.
Scientific Research Applications
Comprehensive Analysis of 2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione Hydrochloride Applications:
Psychiatric and Neurological Disorders
Given the use of pyrazole scaffolds in antipsychotic drugs, there is potential for this compound to be explored for its effects on psychiatric and neurological conditions.
Each of these fields presents unique opportunities for scientific research and application development based on the pharmacological activities of pyrazole derivatives . Further studies are needed to confirm these potential applications for “2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride”.
Mechanism of Action
The specific actions of a pyrazole compound depend on its structure and the presence of various functional groups. Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c15-9-5-11(3-1-2-4-11)10(16)14(9)8-6-12-13-7-8;/h6-7H,1-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVBBMMCFSYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CNN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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